2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride is a chemical compound with significant relevance in medicinal chemistry. Its systematic name is 2-((1R,3R)-3-aminocyclobutyl)propan-2-ol hydrochloride, and it is characterized by the molecular formula and a molar mass of approximately 165.66 g/mol. The compound is classified as an amino alcohol and is primarily utilized in the synthesis of various pharmaceutical agents due to its structural properties that allow for interaction with biological targets .
The compound's CAS number is 2058249-61-7, which serves as a unique identifier in chemical databases. It falls under the category of hydrochlorides, indicating that it is a salt formed with hydrochloric acid, enhancing its stability and solubility in water. This classification is crucial for its applications in drug formulation and medicinal chemistry .
The synthesis of 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride can be achieved through various methods, including multicomponent reactions that facilitate the formation of complex structures from simpler starting materials. One common approach involves the use of cyclobutane derivatives as starting materials, where the introduction of amine groups occurs through nucleophilic substitution reactions .
In laboratory settings, the synthesis typically involves:
The molecular structure of 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride features a cyclobutane ring connected to a propanol moiety. The stereochemistry is defined by the presence of chiral centers, which are critical for biological activity.
2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride can participate in various chemical reactions typical for amino alcohols. These include:
The reactivity profile of this compound allows it to serve as an intermediate in synthesizing other biologically active compounds, particularly those targeting specific receptors or enzymes in medicinal chemistry .
The mechanism of action for 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. Upon administration, it may act as an agonist or antagonist depending on its specific binding affinity to target sites.
Studies have shown that compounds with similar structures exhibit significant interactions within neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive functions . Quantitative structure–activity relationship (QSAR) models can be employed to predict its biological activity based on structural features.
Relevant analyses such as melting point determination and solubility tests are essential for quality control in pharmaceutical applications .
2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride has several applications in scientific research:
The construction of the stereodefined trans-3-aminocyclobutane ring represents a foundational challenge in synthesizing 2-[trans-3-aminocyclobutyl]propan-2-ol hydrochloride (CAS 2058249-61-7). Key methodologies exploit ring-strain manipulation and chiral control strategies. A prominent approach utilizes a Mitsunobu reaction on cis-3-aminocyclobutanols to achieve stereochemical inversion, yielding the trans-configured scaffold with high diastereomeric excess (>98%) [4]. This reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to convert the hydroxyl group into a leaving group, facilitating nucleophilic displacement by protected amines.
Alternative routes involve ring-closure strategies starting from β-amino acid derivatives. Cyclobutane formation is achieved through intramolecular alkylation under high-dilution conditions, where lithium hexamethyldisilazide (LiHMDS) serves as a base to generate carbanions for cyclization. This method provides trans-selectivity through conformational control of the acyclic precursor [2] [8]. Crucially, the stereochemical integrity of the amine group is preserved by N-protection prior to cyclization, typically using benzyl or tert-butoxycarbonyl groups.
Optimization challenges center on minimizing epimerization during ring formation. Studies indicate that maintaining reaction temperatures below −70°C during deprotonation steps suppresses racemization, while polar aprotic solvents (tetrahydrofuran) enhance cyclization kinetics. Recent advances employ chiral auxiliaries attached to the amine nitrogen, enabling asymmetric synthesis of enantiomerically pure (>99% ee) trans-3-aminocyclobutyl intermediates [4].
Table 1: Comparative Stereoselective Synthesis Methods for trans-3-Aminocyclobutyl Scaffolds
Method | Reagents/Conditions | Yield (%) | trans:cis Ratio | Key Advantage |
---|---|---|---|---|
Mitsunobu Inversion | DEAD, PPh₃; Protected amine | 75–85 | >99:1 | High stereocontrol |
Intramolecular Alkylation | LiHMDS, THF, −78°C; Precursor halide | 60–70 | 95:5 | Direct ring construction |
Catalytic Hydrogenation | Pd/C, H₂; Unsaturated precursor | 80–90 | 90:10 | Scalable; mild conditions |
Conversion of the free base 2-[trans-3-aminocyclobutyl]propan-2-ol to its hydrochloride salt enhances crystallinity, stability, and purification efficiency. This acid-base reaction proceeds via proton transfer in aprotic media, where tertiary amines (e.g., triethylamine) catalyze the dissolution of hydrogen chloride gas into solvents like dichloromethane or ethyl acetate [1] [5]. The mechanistic pathway involves:
Critical yield determinants include pH control, solvent selection, and stoichiometry. The reaction exhibits optimal conversion (95–97%) at pH 4–6, maintained through controlled HCl bubbling. Below pH 4, over-acidification risks decomposition of the cyclobutane scaffold; above pH 6, incomplete salt formation occurs [5]. Solvent polarity directly impacts crystal morphology: ethyl acetate yields fine powders suitable for filtration, while isopropanol produces dense crystals with superior flow properties.
Supersaturation control during crystallization prevents amorphous solid formation. Seeding with hydrochloride microcrystals at 40°C induces uniform nucleation, followed by gradual cooling to 0°C. This achieves a 98.5% purity profile, meeting pharmaceutical-grade standards [1]. Salt dissociation constants (pKa = 9.2 ± 0.3) and solubility products (Ksp = 3.2 × 10⁻³ M²) dictate that hydrochloric acid must be added in a 1.05:1 molar excess relative to the amine to maximize yield without inducing degradation [5].
Table 2: Hydrochloride Salt Formation Optimization Parameters
Parameter | Optimal Condition | Effect on Yield/Purity |
---|---|---|
Reaction pH | 4.5–5.5 | Maximizes protonation (95% conversion) |
Solvent | Ethyl acetate | 92% recovery; low impurity carryover |
HCl Equivalents | 1.05 eq | Prevents amine hydrochloride hydrolysis |
Crystallization Method | Seeded cooling gradient | 99% crystalline purity |
Temperature Gradient | 40°C → 0°C at 5°C/hour | Controls crystal size distribution |
N-protection is indispensable during synthetic sequences to prevent undesired side reactions at the cyclobutylamine nitrogen. Three dominant strategies are employed for 2-[trans-3-aminocyclobutyl]propan-2-ol synthesis:
Carbamate Protection: tert-Butoxycarbonyl (Boc) groups are installed using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylaminopyridine. Deprotection uses trifluoroacetic acid, generating tert-butyl cations that may alkylate electron-rich cyclobutane carbons if not scavenged (e.g., with triethylsilane) [3] [6]. Benzyloxycarbonyl (Cbz) groups offer orthogonal deprotection via hydrogenolysis (Pd/C, H₂), though residual palladium may contaminate the strained cyclobutane system.
Benzyl Protection: N-Alkylation with benzyl bromide under phase-transfer conditions provides robust protection. Hydrogenolytic cleavage (Pd(OH)₂/C) proceeds quantitatively but requires high pressure (50 psi H₂) due to steric hindrance around the cyclobutyl nitrogen [4].
Fluorenylmethyl Protection (Fmoc): Base-labile Fmoc groups (removed with piperidine) enable chemoselective deprotection in Boc/Bn-protected systems. However, the basic conditions risk epimerization at trans-stereocenters via ring-opening/closure equilibria [6].
Orthogonal protection is critical for synthesizing derivatives. For example, in a recent synthesis of trans-3-aminocyclobutanol intermediates, dibenzylamine protection allowed selective alkylation at the hydroxyl group without nitrogen interference. Subsequent hydrogenolysis cleaved both benzyl groups, yielding the primary amine hydrochloride salt [4].
Table 3: Protecting Group Performance in Cyclobutylamine Chemistry
Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility with Cyclobutane | Yield Range (%) |
---|---|---|---|---|
Boc | Boc₂O, DMAP, CH₂Cl₂ | TFA, 0°C, 1 hour | Moderate (risk of alkylation) | 85–92 |
Cbz | Cbz-Cl, K₂CO₃, THF | H₂, Pd/C, 25°C | High | 88–95 |
Benzyl (Bn) | BnBr, NaH, DMF | H₂, Pd(OH)₂/C, 50 psi | High | 90–98 |
Fmoc | Fmoc-OSu, NaHCO₃ | Piperidine, DMF, 25°C | Low (base-sensitive) | 75–82 |
Transitioning laboratory synthesis of 2-[trans-3-aminocyclobutyl]propan-2-ol hydrochloride to industrial production faces three primary bottlenecks: stereochemical control, hazardous reagents, and purification efficiency.
Stereoselectivity maintenance at kilogram-scale requires specialized equipment. The Mitsunobu reaction’s stoichiometric phosphine/azodicarboxylate reagents generate triphenylphosphine oxide and hydrazine byproducts, complicating purification and increasing waste disposal costs. Alternative catalytic Mitsunobu systems (e.g., using dialkyl azodicarboxylate regenerants) are under investigation but currently suffer from low turnover numbers (<50) [4]. Hydrogenation steps for N-debenzylation necessitate high-pressure reactors (50–100 L capacity), with catalyst recycling protocols essential to mitigate palladium costs (∼$50/g).
Hydrochloride salt processing introduces corrosion and safety challenges. Anhydrous hydrogen chloride gas handling demands nickel-alloy reactors, while solvent recovery via distillation risks salt decomposition above 150°C. Continuous-flow reactors offer solutions: microfluidic chips achieve HCl dissolution in seconds with precise stoichiometric control, reducing byproduct formation by 30% compared to batch processes [1].
Cost drivers include chiral starting materials and chromatography-free purification. Current pricing reflects these constraints: 100 milligrams costs $255, while 1 gram escalates to $1,015 due to linear cost increases in chromatographic purification [1]. Recrystallization optimization from ethanol/water mixtures (9:1 v/v) reduces crude product impurities from 8% to <0.5%, potentially eliminating chromatography. Additionally, substituting lithium aluminum hydride reduction with sodium borohydride-cerium chloride systems improves safety margins without sacrificing yield (78% vs. 75%) [4].
Table 4: Industrial-Scale Production Cost Drivers and Mitigation Strategies
Cost Driver | Impact on Price | Mitigation Strategy | Cost Reduction Potential |
---|---|---|---|
Chiral auxiliaries | High ($120–150/g) | Asymmetric catalysis | 40% |
Palladium-catalyzed steps | Moderate ($50/g catalyst) | Catalyst immobilization/recycling | 30% |
Chromatographic purification | Severe (scales linearly) | Ethanol/water recrystallization | 60% |
Hazardous reagent disposal | Moderate ($20/kg waste) | Continuous-flow HCl neutralization | 25% |
High-pressure hydrogenation | Capital-intensive | Transfer hydrogenation (HCO₂NH₄) | 35% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1